molecular formula C13H13ClN2O2S B2951704 4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide CAS No. 34392-72-8

4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide

Cat. No.: B2951704
CAS No.: 34392-72-8
M. Wt: 296.77
InChI Key: PGWAMIHTVMBZDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-amino-benzenesulfonamide with 5-chloro-2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzenesulfonamides .

Scientific Research Applications

4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide to bicarbonate, disrupting cellular processes that rely on this reaction. This inhibition is particularly effective against carbonic anhydrase IX, which is involved in the regulation of pH in tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibitory action against carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy. Its structural features allow for selective binding, which is not as pronounced in other similar compounds .

Properties

IUPAC Name

4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-2-3-10(14)8-13(9)16-19(17,18)12-6-4-11(15)5-7-12/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWAMIHTVMBZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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